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Compound of Interest

Compound Name: 5-Aminoquinoline

Cat. No.: B125786

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-
aminoquinoline, a key heterocyclic amine widely utilized as a building block in the synthesis of
pharmaceuticals, including antimalarial and anticancer agents. A thorough understanding of its
solid-state structure is paramount for computational modeling, drug design, and the
development of novel derivatives with enhanced therapeutic properties.

Crystallographic Data Summary

The crystal structure of 5-aminoquinoline has been determined by single-crystal X-ray
diffraction. The key crystallographic parameters are summarized in the table below. This
guantitative data provides the fundamental geometric description of the unit cell and the
arrangement of molecules within the crystal lattice.
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Parameter Value
Chemical Formula CoHsN2
Molecular Weight 144.17 g/mol
Crystal System Orthorhombic
Space Group P212:2:

Unit Cell Dimensions

a 5.791(2) A
b 10.999(3) A
c 11.698(3) A
a 90°

B 90°

y 90°

Volume 744.9(4) A3
Z (Molecules per unit cell) 4
Calculated Density 1.285 g/cm3
Absorption Coefficient () 0.081 mm~1
F(000) 304

Experimental Protocols

The determination of the crystal structure of 5-aminoquinoline involved the following key
experimental procedures:

Crystal Growth

High-quality single crystals of 5-aminoquinoline suitable for X-ray diffraction analysis were
grown from a solution of the commercially available compound in methanol. The slow
evaporation method was employed. A saturated solution of 5-aminoquinoline in methanol was
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prepared at room temperature and filtered to remove any particulate matter. The filtrate was left
undisturbed in a loosely covered beaker, allowing for the slow evaporation of the solvent over
several days. This gradual process facilitated the formation of well-defined, single crystals.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was
collected at room temperature using a Bruker SMART APEX CCD area detector diffractometer
with graphite-monochromated MoKa radiation (A = 0.71073 A). A series of w and ¢ scans were
performed to cover a significant portion of the reciprocal space. The collected diffraction data
were processed using the SAINT software package for integration of the diffraction spots. An
empirical absorption correction was applied using the SADABS program.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-97 program and refined
by full-matrix least-squares on F2 using the SHELXL-97 program. All non-hydrogen atoms were
refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and
refined using a riding model.

Molecular and Crystal Structure Analysis

The crystal structure of 5-aminoquinoline reveals a planar quinoline ring system. The packing
of the molecules in the crystal is primarily governed by intermolecular hydrogen bonds and 1t-1t
stacking interactions. The amino group acts as a hydrogen bond donor, forming connections
with the nitrogen atom of the quinoline ring of neighboring molecules. These interactions lead
to the formation of a three-dimensional supramolecular network.

Visualizations
Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the general workflow for the determination of a small molecule
crystal structure using single-crystal X-ray diffraction.
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Experimental workflow for X-ray crystallography.
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Signaling Pathway Inhibition by Quinoline Derivatives

Derivatives of quinoline have been investigated for their potential to inhibit various cellular
signaling pathways implicated in cancer. One of the key pathways targeted is the
PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.
The diagram below illustrates a simplified representation of this pathway and the potential point
of inhibition by quinoline-based compounds.
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Inhibition of the PISK/Akt/mTOR signaling pathway.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 5-
Aminoquinoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125786#5-aminoquinoline-crystal-structure-analysis]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b125786?utm_src=pdf-body-img
https://www.benchchem.com/product/b125786#5-aminoquinoline-crystal-structure-analysis
https://www.benchchem.com/product/b125786#5-aminoquinoline-crystal-structure-analysis
https://www.benchchem.com/product/b125786#5-aminoquinoline-crystal-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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